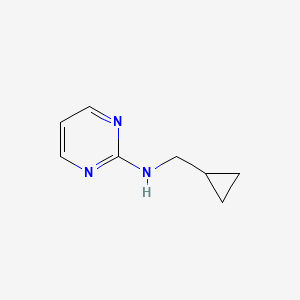

N-(cyclopropylmethyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclopropylmethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C8H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds with significant pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with cyclopropylmethylamine. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions: N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that pyrimidine derivatives, including N-(cyclopropylmethyl)pyrimidin-2-amine, exhibit significant anticancer properties. For instance, compounds derived from pyrimidine scaffolds have been shown to inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds demonstrated IC50 values indicating their effectiveness against cancer cells while showing selectivity towards healthy cells .

-

Anti-inflammatory Effects

- Pyrimidine compounds have also been investigated for their anti-inflammatory properties. Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 by these compounds suggests their potential use in treating inflammatory diseases .

-

Enzyme Inhibition

- This compound has been explored as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids. This inhibition may provide insights into the modulation of pain and emotional behavior, highlighting its potential in neurological research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Research has shown that modifications to the pyrimidine core can significantly enhance potency and selectivity. For example:

| Compound | Modification | Activity (IC50) |

|---|---|---|

| Compound 1 | Cyclopropylmethyl substitution | 72 nM |

| Compound 2 | Morpholine replacement | Increased activity by 10-fold |

These modifications illustrate how subtle changes can lead to substantial improvements in drug-like properties and efficacy against specific targets .

Case Studies

-

Breast Cancer Treatment

- A study focused on imidazo[1,2-a]pyrimidine derivatives demonstrated that certain compounds effectively inhibited breast cancer cell lines with notable selectivity towards healthy cells. The apoptotic mechanisms involved were linked to the modulation of Bax/Bcl-2 ratios, indicating a pathway for future anticancer therapies .

- Neurological Research

Mecanismo De Acción

The mechanism of action of N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, they may inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune and inflammatory responses .

Comparación Con Compuestos Similares

2-Aminopyrimidine: A basic pyrimidine derivative with similar reactivity and applications.

Cyclopropylmethylamine: A precursor used in the synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine.

Pyrimidine: The parent compound of this compound, widely studied for its biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its reactivity and potential as a pharmacologically active compound .

Actividad Biológica

N-(Cyclopropylmethyl)pyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs), which are implicated in various physiological processes and pathological conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through structure-activity relationship studies. These studies indicate that modifications to the pyrimidine core can significantly influence the compound's inhibitory potency against NAPE-PLD. For instance, the introduction of different substituents on the pyrimidine ring has been shown to enhance or diminish activity, highlighting the importance of molecular structure in drug design.

Key Findings from SAR Studies:

- Inhibitory Potency : The compound was identified as a potent inhibitor of NAPE-PLD, showing significant reduction in NAEs levels in murine models, which is crucial for understanding its therapeutic potential in conditions like metabolic syndrome and non-alcoholic steatohepatitis (NASH) .

- Mechanism of Action : The compound binds to the active site of NAPE-PLD, disrupting its enzymatic function. This was confirmed through biochemical assays that demonstrated a decrease in enzymatic activity upon treatment with the compound .

1. Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology. By inhibiting NAPE-PLD, it could potentially modulate emotional behavior and pain pathways, which are often dysregulated in neurodegenerative disorders .

2. Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown promise in exhibiting anti-inflammatory properties. They inhibit key inflammatory mediators such as prostaglandins and nitric oxide, which are critical in various inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Emotional Behavior : In a study involving freely moving mice, treatment with this compound resulted in altered emotional behaviors, suggesting its potential role in managing anxiety and stress-related disorders .

- Inhibition Studies : A series of in vitro experiments demonstrated that varying the substituents on the pyrimidine ring could lead to significant changes in inhibitory potency against NAPE-PLD. For example, certain modifications resulted in compounds with IC50 values as low as 10 µM, indicating strong inhibitory potential .

Data Summary Table

| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | 10 | NAPE-PLD | Inhibits NAEs production; modulates emotional behavior |

| LEI-401 | 5 | NAPE-PLD | Potent inhibitor; affects metabolic pathways |

| Other Pyrimidine Derivatives | Varies | Various | Anti-inflammatory effects; potential neuroprotective roles |

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAPMYTVHIFXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.